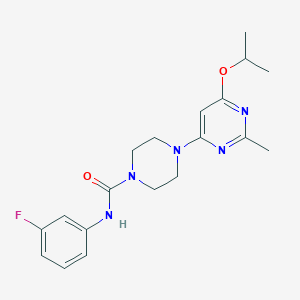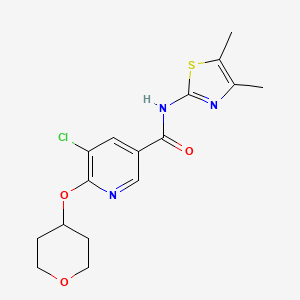
5-chloro-N-(4,5-dimethylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4,5-dimethylthiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Biological Activity and Medicinal Chemistry
Nicotinamide Derivatives in Biological Systems : Research shows the utilization of various nicotinamide derivatives, including chlorinated nicotinamides, in biological systems by mammals, insects, and bacteria. These compounds exhibit activity against diseases like pellagra and have been found to form in the mammalian body after administration of nicotinic acid or related compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).
Synthesis of Novel Nicotinamide Derivatives : A study on the synthesis of nicotinamide derivatives, which could be used as muscarinic receptor agonists, highlights the potential medical applications of these compounds. These derivatives are characterized for their structural properties, indicating their relevance in medicinal chemistry (Hu, Huang, Zhang, Huang, & Wang, 2010).
Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing pyrazole and indenone rings, synthesized from nicotinamide, have been found to have potent antioxidant and antihyperglycemic properties. This indicates the potential of chlorinated nicotinamides in developing treatments for diabetes and oxidative stress-related disorders (Kenchappa et al., 2017).
Applications in Crystallography and Material Science
Crystal Structure Studies : Research involving the crystal structure of nicotinamide with other compounds like 2-chloro-5-nitrobenzoic acid has provided insights into the molecular assembly and hydrogen bonding patterns of nicotinamides. This is crucial for understanding the material properties of these compounds (Bairagi et al., 2019).
Supramolecular Synthons in Crystal Engineering : The study of multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids is significant in crystal engineering. It sheds light on the formation of supramolecular synthons, which are crucial for the design of functional crystalline materials (Das & Baruah, 2011).
Applications in Antimicrobial Research
- Antimicrobial Activity of Nicotinamide Derivatives : The synthesis of 4-Thiazolidinones of nicotinic acid and their subsequent testing against various bacterial and fungal species highlights the antimicrobial potential of these compounds. This research is important in developing new antimicrobial agents (Patel & Shaikh, 2010).
properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-10(2)24-16(19-9)20-14(21)11-7-13(17)15(18-8-11)23-12-3-5-22-6-4-12/h7-8,12H,3-6H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXGYHLHVYEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
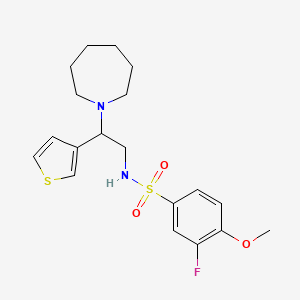
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
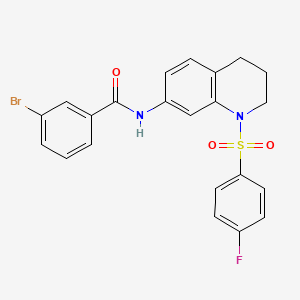
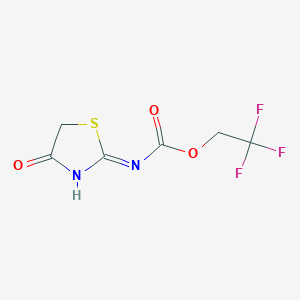
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)

![1-[(2-Chlorophenyl)methyl]indol-6-amine](/img/structure/B2556321.png)
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)
![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
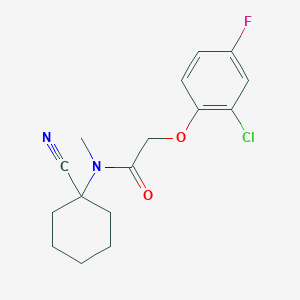
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)
